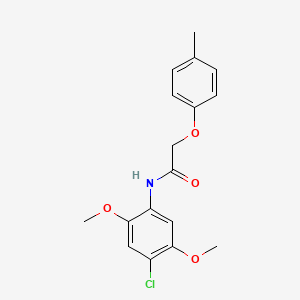

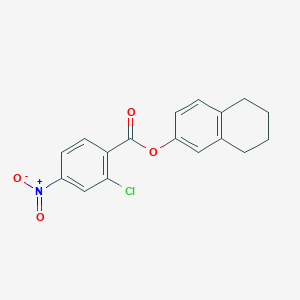

![molecular formula C20H18O5 B5745586 4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)

4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of chromen-2-one, which is a class of organic compounds known as benzopyrans . Benzopyrans are characterized by a benzene ring fused to a pyran ring. The methoxyphenyl group attached to the molecule suggests that it may have properties similar to other methoxyphenyl compounds, which are often used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, cinnamate esters can be synthesized using 4-methoxybenzaldehyde . Other methods might involve reactions leading to the construction of heterocycles .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-2-one core, the ethyl group, and the methoxyphenyl group would all contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, similar compounds have been found to be soluble in water, chloroform, and ethyl acetate .科学研究应用

Photodynamic Therapy (PDT) and Photosensitization

Furocoumarins, including our compound of interest, have been studied as photosensitizers for photodynamic therapy (PDT). PDT involves the activation of a photosensitizer by light, leading to the generation of reactive oxygen species that selectively destroy cancer cells or pathogens. The furocoumarin moiety can absorb light in the UV-A range, making it suitable for this purpose .

Antibacterial and Antifungal Properties

Research has shown that furocoumarins possess antibacterial and antifungal activities. Our compound may be explored as a potential agent against microbial infections. Its unique structure could interfere with essential cellular processes in bacteria and fungi .

Anti-Inflammatory Effects

Furocoumarins exhibit anti-inflammatory properties by modulating inflammatory pathways. Researchers have investigated their potential in managing inflammatory skin conditions, such as psoriasis and eczema. Our compound’s specific structure may contribute to its anti-inflammatory activity .

Anticancer Potential

While more studies are needed, furocoumarins have demonstrated anticancer effects in preclinical models. They can inhibit cell proliferation, induce apoptosis, and interfere with DNA replication. Our compound’s synthesis method provides a novel approach for developing furocoumarin-based anticancer agents .

Chemical Synthesis and Medicinal Chemistry

The multicomponent reaction used to synthesize our compound highlights its versatility. Researchers can explore modifications to the furocoumarin scaffold, potentially leading to novel derivatives with improved properties. Medicinal chemists may investigate its structure-activity relationships for drug development .

Natural Product Chemistry and Phytochemistry

Furocoumarins are abundant in various plant species, especially those in the Apiaceae (Umbelliferae) family. Our compound’s synthesis provides access to a previously unknown derivative, expanding the toolbox for natural product chemists. Investigating its occurrence in plants and its potential biological roles could yield valuable insights .

作用机制

Target of Action

Compounds with similar structures have been shown to interact with various targets, such asATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes like inflammation and apoptosis .

Mode of Action

For instance, some compounds have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound likely affects several biochemical pathways. One potential pathway is the O-GlcNAcylation pathway , a post-translational modification that modulates glucose homeostasis . This pathway is a novel pro-survival pathway that plays a crucial role in energy metabolism, particularly in conditions like ischemic stroke .

Result of Action

Based on similar compounds, it can be inferred that the compound might have neuroprotective and anti-inflammatory properties . For instance, it might reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves a multicomponent condensation reaction that proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .

未来方向

属性

IUPAC Name |

4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-13-10-20(22)25-19-11-16(8-9-17(13)19)24-12-18(21)14-4-6-15(23-2)7-5-14/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHKAFKKAOZUGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)

![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)

![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)

![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)